molecular formula C11H13NO B1610025 2,2-Dimethyl-2H-chromen-6-amine CAS No. 135082-85-8

2,2-Dimethyl-2H-chromen-6-amine

Cat. No. B1610025
CAS RN: 135082-85-8
M. Wt: 175.23 g/mol
InChI Key: RRJNLKVSQVLBFJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromen-6-amine (2,2-DMC) is a synthetic organic compound that has been used in scientific research for its potential applications in a variety of fields. 2,2-DMC is a member of the chromene family and is an important intermediate for the synthesis of other chromene compounds. It is a colorless solid with a molecular weight of 164.19 g/mol. It has a melting point of 91-93 °C and is soluble in ethanol, methanol, and chloroform. The structure of 2,2-DMC consists of a six-membered ring with two methyl groups attached to the ring.

properties

IUPAC Name

2,2-dimethylchromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNLKVSQVLBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435238
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2H-chromen-6-amine

CAS RN

135082-85-8
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-nitro-2,2-dimethyl-2H-benzopyran (prepared as described in Evans et al., J. Med. Chem.) (4.65 g, 22.66 mmoles) and SnCl2. 2H2O (25.57 g, 0.11 mole) in ethanol (46.5 ml) was heated at reflux for 45 minutes. The reaction mixture was poured onto ice/H2O (180 g), made basic (pH 10-11) with 50% sodium hydroxide solution, and extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried over sodium sulfate, and evaporated in vacuo to obtain 3.88 g of the title A compound as a brown oil.
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,2-dimethyl 6-nitro 2H-1-benzopyran (3), 40.1 g (185 mmol) was mixed with 120 g of ethanol, 28.0 g of water and 36.1 g of reduced iron, the resulting mixture was heated to 60° C., and a mixed solution of 4.0 g of 35% (w/w) hydrochloric acid, 16.0 g of ethanol and 4.0 g of water was added dropwise thereto over 50 minutes. After stirring at the same temperature for 2 hours, 10.0 g of 15% (w/w) sodium hydroxide aqueous solution was added dropwise thereto, the resulting mixture was filtered through celite, and then the solvent was distilled off. To 112 g of the resulting residue, 160 g of toluene and 68.0 g of 10% (w/w) sodium hydroxide aqueous solution were added, the resulting mixture was shaken, left and separated into phases. The aqueous phase was extracted with 68 g of toluene again. The organic phases were combined and washed with 68 g of 5% (w/w) sodium chloride solution, and the solvent was distilled off to obtain a solution of the intended product, 6-amino 2,2-dimethyl 6-2H-1-benzopyran (4) (68.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
solvent
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
4 g
Type
solvent
Reaction Step Two
Quantity
16 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ten grams (10 g, 48.7 mmol) of 2,2-dimethyl 6-nitro 2H-1-benzopyran (3) was dissolved in 60.0 g of ethanol under heating. After cooling to 35° C., 0.6 g of 2% Pt—C (50% water-containing product) was added thereto, and 5.85 g (117.0 mmol) of hydrazine monohydrate (98% product) was added dropwise (dropwise adding was continued for 30 minutes) while controlling internal temperature to 40° C. or less. After completion of dropwise adding, reaction was carried out at a temperature of 40 to 45° C. for 6 hours. The resulting solution was cooled to room temperature, and then 10.0 g of water was added thereto and the resulting solution was filtered through celite. The celite was washed with 20.0 g of 80% water-containing ethanol, and the washing together with the filtrate were subjected to solvent-distillation. The residue was extracted with 40.0 g of toluene and 20.0 g of water. After separating into phases, the aqueous phase was extracted with 20.0 g toluene again. The toluene phases were combined, washed with 20.0 g of water and then subjected to solvent-distillation to obtain a crude product of intended product (4).
Quantity
48.7 mmol
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2H-chromen-6-amine
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-2H-chromen-6-amine
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-2H-chromen-6-amine
Reactant of Route 4
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2,2-Dimethyl-2H-chromen-6-amine
Reactant of Route 5
2,2-Dimethyl-2H-chromen-6-amine
Reactant of Route 6
2,2-Dimethyl-2H-chromen-6-amine

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